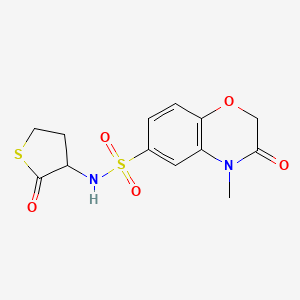![molecular formula C19H18N4O3 B11471779 7-(3,4-dimethoxyphenyl)-3-(pyridin-3-yl)-6,7-dihydro-3H-imidazo[4,5-b]pyridin-5-ol](/img/structure/B11471779.png)
7-(3,4-dimethoxyphenyl)-3-(pyridin-3-yl)-6,7-dihydro-3H-imidazo[4,5-b]pyridin-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3,4-DIMETHOXYPHENYL)-3-(PYRIDIN-3-YL)-3H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a pyridinyl group, and an imidazopyridinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-DIMETHOXYPHENYL)-3-(PYRIDIN-3-YL)-3H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazopyridinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazopyridinone core.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Attachment of the Pyridinyl Group: The pyridinyl group is attached via nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
7-(3,4-DIMETHOXYPHENYL)-3-(PYRIDIN-3-YL)-3H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, modifying its chemical and physical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions, including acidic, basic, and neutral environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce alcohols or amines.
科学的研究の応用
7-(3,4-DIMETHOXYPHENYL)-3-(PYRIDIN-3-YL)-3H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Pharmacology: Research focuses on its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
作用機序
The mechanism of action of 7-(3,4-DIMETHOXYPHENYL)-3-(PYRIDIN-3-YL)-3H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE involves its interaction with molecular targets such as enzymes, receptors, and ion channels. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
7-(3,4-DIMETHOXYPHENYL)-3-(PYRIDIN-2-YL)-3H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE: Similar structure but with a pyridin-2-yl group instead of pyridin-3-yl.
7-(3,4-DIMETHOXYPHENYL)-3-(PYRIDIN-4-YL)-3H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE: Similar structure but with a pyridin-4-yl group instead of pyridin-3-yl.
Uniqueness
The uniqueness of 7-(3,4-DIMETHOXYPHENYL)-3-(PYRIDIN-3-YL)-3H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE lies in its specific substitution pattern, which can significantly influence its chemical reactivity, biological activity, and physical properties. This makes it a valuable compound for targeted research and development in various scientific fields.
特性
分子式 |
C19H18N4O3 |
|---|---|
分子量 |
350.4 g/mol |
IUPAC名 |
7-(3,4-dimethoxyphenyl)-3-pyridin-3-yl-6,7-dihydro-4H-imidazo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C19H18N4O3/c1-25-15-6-5-12(8-16(15)26-2)14-9-17(24)22-19-18(14)21-11-23(19)13-4-3-7-20-10-13/h3-8,10-11,14H,9H2,1-2H3,(H,22,24) |
InChIキー |
KFUMJXVNAZTWNJ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC3=C2N=CN3C4=CN=CC=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-fluorophenyl)-1,3,6-trimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11471697.png)
![8-(4-bromophenyl)-1,3-dimethyl-5-phenyl-1H-pyrimido[5,4-d][1,2]diazepine-2,4(3H,9H)-dione](/img/structure/B11471709.png)
![3-(4-chlorophenyl)-6,7-dihydro-4H-pyrazolo[1,5-a][1,3]diazepine-5,8-dione](/img/structure/B11471713.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide](/img/structure/B11471715.png)
![2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B11471720.png)
![2-methoxyethyl 5-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11471722.png)
![methyl 4-(2,4-dimethylphenyl)-6-{[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11471730.png)
![3-(4-Fluorophenyl)-5-oxo-7-[4-(2-phenylethoxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11471732.png)
![2,3,4-trimethoxy-N-[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B11471735.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(4-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11471740.png)
![7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(3-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11471754.png)
![2,4,5-trimethyl-N-[(1Z)-4-oxo-3-[(phenylsulfonyl)amino]naphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B11471760.png)
![5-Oxo-3-phenyl-7-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11471761.png)

